

Application Notes and Protocols for Mass Spectrometry Analysis of CTX-0294885

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Compound of Interest

Compound Name: CTX-0294885

Cat. No.: B612119

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Introduction

CTX-0294885 is a potent, broad-spectrum, bisanilino pyrimidine-based kinase inhibitor.[1][2] Its unique chemical structure allows it to bind to the ATP-binding site of a wide range of kinases, making it a valuable tool for kinome-wide profiling and signal transduction research.[3][4][5] Mass spectrometry is an indispensable technique for both elucidating the kinase targets of **CTX-0294885** and for quantifying the molecule itself in various biological matrices during preclinical and clinical development.

This document provides detailed application notes and protocols for two primary mass spectrometry applications involving **CTX-0294885**:

- Kinome Profiling: Affinity purification of kinases from cell lysates using **CTX-0294885** immobilized on a solid support, followed by identification and quantification of enriched kinases by LC-MS/MS.
- Pharmacokinetic Analysis: Quantification of **CTX-0294885** in biological fluids (e.g., plasma, serum) by LC-MS/MS to determine its pharmacokinetic properties.

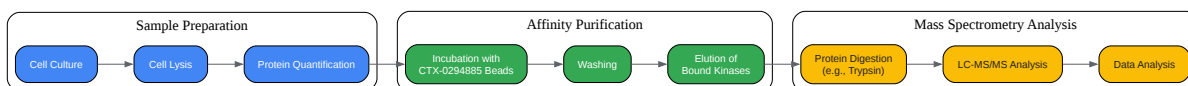
Chemical Properties of CTX-0294885

Property	Value	Reference
Chemical Formula	C22H24ClN7O	[1]
Molecular Weight	437.93 g/mol	[1]
Appearance	Powder	[6]
Solubility	Soluble in DMSO	[1][6]

Application 1: Kinome Profiling Using CTX-0294885-Based Affinity Purification

This protocol details the enrichment of kinases from cell lysates using **CTX-0294885** immobilized on Sepharose beads, followed by their identification and quantification via LC-MS/MS. This technique allows for the comprehensive analysis of the cellular kinome and the identification of potential targets of **CTX-0294885**. [4][5][7]

Experimental Workflow for Kinome Profiling



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Caption: Workflow for kinome profiling using **CTX-0294885** affinity purification.

Materials and Reagents

- **CTX-0294885**-conjugated Sepharose beads
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit

- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
- Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
- DTT (Dithiothreitol)
- Iodoacetamide
- Trypsin (mass spectrometry grade)
- LC-MS grade water, acetonitrile, and formic acid

Experimental Protocol

- Cell Lysis and Protein Quantification:
 - Harvest cultured cells and wash with ice-cold PBS.
 - Lyse cells in appropriate lysis buffer on ice for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a BCA assay.
- Affinity Purification:
 - Equilibrate the **CTX-0294885**-conjugated Sepharose beads with lysis buffer.
 - Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the equilibrated beads for 2 hours at 4°C with gentle rotation.
 - Wash the beads three times with wash buffer to remove non-specifically bound proteins.
- Elution and Sample Preparation for Mass Spectrometry:
 - Elute the bound kinases from the beads using elution buffer.

- Immediately neutralize the eluate with neutralization buffer.
- Reduce the disulfide bonds in the eluted proteins with DTT at 56°C for 30 minutes.
- Alkylate the cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.
- Digest the proteins into peptides overnight at 37°C with trypsin.
- Desalt the resulting peptides using a C18 StageTip or equivalent.
- LC-MS/MS Analysis:
 - Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).
 - Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

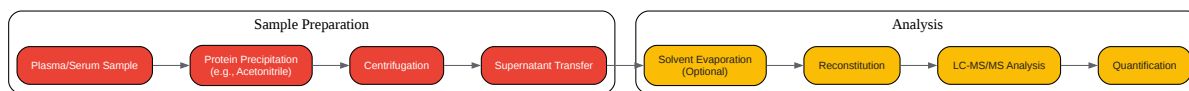
Data Presentation

Enriched Protein	UniProt ID	Peptide Count	Fold Enrichment (vs. Control)
Kinase A	P12345	15	25.3
Kinase B	Q67890	12	18.7
Kinase C	R54321	8	12.1

Application 2: Quantification of CTX-0294885 in Biological Fluids

This protocol describes the extraction and quantification of **CTX-0294885** from plasma or serum using protein precipitation followed by LC-MS/MS analysis. This method is suitable for pharmacokinetic studies.

Experimental Workflow for CTX-0294885 Quantification



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Caption: Workflow for the quantification of **CTX-0294885** in biological fluids.

Materials and Reagents

- **CTX-0294885** analytical standard
- Internal standard (IS) (e.g., a stable isotope-labeled version of **CTX-0294885**)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Human plasma or serum (control)

Experimental Protocol

- Preparation of Standards and Quality Controls (QCs):
 - Prepare a stock solution of **CTX-0294885** in DMSO.
 - Prepare a series of working standard solutions by diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
 - Spike control plasma or serum with the working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
- Sample Extraction (Protein Precipitation):

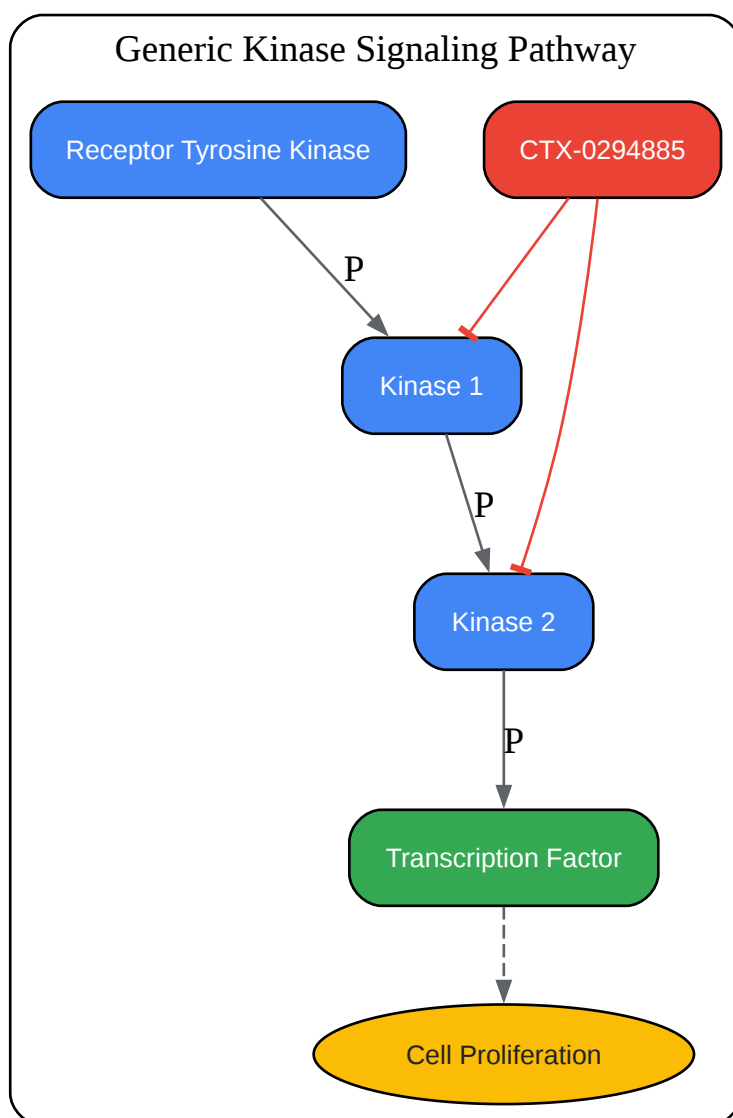
- To 100 µL of plasma/serum sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate the proteins.[\[2\]](#)[\[8\]](#)
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Final Sample Preparation:
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, for increased sensitivity).
 - Reconstitute the residue in 100 µL of the initial mobile phase.
 - Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Use a C18 reversed-phase column for chromatographic separation.
 - Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification.
 - Optimize the MRM transitions for **CTX-0294885** and the internal standard.

Data Presentation

Sample Type	CTX-0294885 Concentration (ng/mL)	Internal Standard Response (Area)	Calculated Concentration (ng/mL)	Accuracy (%)
Calibration Std 1	1.0	55,234	1.05	105.0
Calibration Std 2	5.0	54,890	4.92	98.4
QC Low	2.5	55,112	2.58	103.2
QC Mid	50	54,987	51.5	103.0
QC High	250	55,301	245.8	98.3
Unknown Sample 1	-	55,056	23.7	-

Signaling Pathway Inhibition by CTX-0294885

As a broad-spectrum kinase inhibitor, **CTX-0294885** can interfere with numerous signaling pathways implicated in cell proliferation, survival, and differentiation. The specific pathways affected will depend on the cellular context. An example of a generic kinase signaling pathway that could be inhibited by **CTX-0294885** is depicted below.



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Caption: Hypothetical inhibition of a kinase signaling pathway by **CTX-0294885**.

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